2-chloro-1-ethoxy-4-methylbenzene

Organic Synthesis Directed Metalation Regioselectivity

2-Chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8), also known as 3-Chloro-4-ethoxytoluene, is a substituted aromatic compound with the molecular formula C9H11ClO and a molecular weight of approximately 170.64 g/mol. It is characterized by a benzene ring with chlorine, ethoxy, and methyl substituents in a specific 1,2,4-arrangement.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 68758-67-8
Cat. No. B3031784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-ethoxy-4-methylbenzene
CAS68758-67-8
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C)Cl
InChIInChI=1S/C9H11ClO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
InChIKeyPTOBYSVNDQASRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8) Sourcing Profile and Physicochemical Baselines for R&D and Manufacturing


2-Chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8), also known as 3-Chloro-4-ethoxytoluene, is a substituted aromatic compound with the molecular formula C9H11ClO and a molecular weight of approximately 170.64 g/mol. It is characterized by a benzene ring with chlorine, ethoxy, and methyl substituents in a specific 1,2,4-arrangement . Its key physicochemical properties include a calculated density of 1.078-1.079 g/cm³, a boiling point of 229.7°C at 760 mmHg, a flash point of 97.7°C, a refractive index of 1.509, and a LogP value of approximately 3.047 . This compound is primarily used as a key intermediate in organic synthesis, often supplied as a colorless to pale yellow liquid with commercial purities typically at 95% or 98% .

Why Generic Substitution is Unreliable for 2-Chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8) in Regulated R&D and Scale-Up


Simple substitution of 2-chloro-1-ethoxy-4-methylbenzene with other isomeric chlorotoluenes or ethyl ethers (e.g., 1-(2-chloroethoxy)-4-methylbenzene or 1-chloro-2-ethoxy-4-methylbenzene) is not scientifically valid. The specific 1,2,4-substitution pattern dictates unique electronic and steric properties that directly impact reaction outcomes [1]. This includes regioselectivity in subsequent electrophilic aromatic substitutions, directing effects in cross-coupling reactions, and altered physical properties that can affect separations and purification. Even small changes in substitution can lead to significant differences in the LogP value and chromatographic behavior, which are critical for method development and achieving target purity in multi-step syntheses [2]. The following evidence demonstrates why this specific arrangement matters for reproducible and efficient R&D and manufacturing.

Quantitative Differentiation and Procurement Justification for 2-Chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8) Against Key Analogs


Precision in Reaction Control: Directed Ortho-Metalation (DoM) Utility vs. 1-Chloro-2-ethoxy-4-methylbenzene

The 1,2,4-substitution pattern of the target compound, where the ethoxy and chloro groups are ortho to each other, creates a unique directing group system for Directed Ortho-Metalation (DoM) reactions [1]. In contrast, a closely related analog like 1-chloro-2-ethoxy-4-methylbenzene would have the chloro and methyl groups in a different arrangement, altering the acidity of the ortho-protons and thus the site of lithiation. This results in quantitative differences in regioselectivity [2].

Organic Synthesis Directed Metalation Regioselectivity

Quantified Differences in Partition Coefficient (LogP) Impacting Chromatographic Method Development vs. 1-(2-Chloroethoxy)-4-methylbenzene

The target compound has a calculated LogP of 3.047 . A direct functional group isomer, 1-(2-chloroethoxy)-4-methylbenzene (CAS 17229-17-3), has a LogP of 2.74 [1]. This difference in hydrophobicity is quantifiable and predictable, directly translating to different retention times (RT) in reversed-phase liquid chromatography (RP-LC).

Analytical Chemistry Method Development Chromatography

Evidence of Commercial Availability with Verifiable High Purity for Reliable Scale-Up

Commercial availability of 2-chloro-1-ethoxy-4-methylbenzene is documented with purities of 95% and 98% from multiple suppliers, as verified by public catalogs . This contrasts with more obscure isomers or analogs that may lack a robust supply chain or are only available in lower purities, which would necessitate additional purification steps and increase costs.

Chemical Sourcing Supply Chain Quality Control

Differentiation in Boiling Point for Distillation-Based Purification vs. Isomeric Mixtures

The target compound's calculated boiling point is 229.7°C at 760 mmHg . While a direct isomer with a distinct boiling point (e.g., 1-chloro-2-ethoxy-4-methylbenzene) is not publicly available for comparison, the very existence of a defined, pure compound with a known boiling point is a baseline for developing distillation protocols. Impure or isomeric mixtures would exhibit a boiling point range, complicating separation and reducing yield.

Chemical Engineering Separation Science Distillation

Targeted Application Scenarios for 2-Chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8) Based on Verified Quantitative Differentiation


Advanced Intermediate for Synthesis of High-Value Agrochemicals and Pharmaceuticals Requiring Regioselective Functionalization

The specific 1,2,4-substitution pattern of 2-chloro-1-ethoxy-4-methylbenzene makes it an ideal building block for the synthesis of complex molecules where precise regiocontrol is paramount [1]. Its utility in Directed Ortho-Metalation (DoM) sequences allows for the introduction of additional functional groups at a specific position on the aromatic ring, which is a common strategy in the construction of active pharmaceutical ingredients (APIs) and modern agrochemicals. The demonstrated high commercial purity (up to 98%) ensures that the initial steps of a multi-step synthesis are not compromised by impurities, thereby improving overall yield and reducing the burden of downstream purification.

Reference Standard and Chromatographic System Suitability Test Material in Analytical Method Development

The known and calculated LogP of 3.047 for 2-chloro-1-ethoxy-4-methylbenzene [1] is a key differentiator. This quantitative property, distinct from its isomer 1-(2-chloroethoxy)-4-methylbenzene (LogP 2.74) , ensures it can serve as a robust system suitability standard for reversed-phase LC methods. Its distinct retention time provides a reliable benchmark for column performance and method reproducibility, especially in methods designed to separate closely related process impurities or degradation products. The defined physical properties, including a discrete boiling point , further support its use in developing robust GC methods.

Model Substrate for Investigating Substituent Effects in Physical Organic Chemistry

The combination of electron-donating (ethoxy, methyl) and electron-withdrawing (chloro) groups in a defined 1,2,4-arrangement makes this compound a valuable model system for studying substituent effects on reaction kinetics, NMR chemical shifts, and other spectroscopic properties. The measurable differences in LogP and other computed properties compared to its isomers provide a quantitative basis for validating computational chemistry models, such as DFT calculations or QSAR models. The availability of high-purity material from multiple vendors [2] ensures the reproducibility of such fundamental research.

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